molecular formula C14H26N2O3 B2401356 Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1780496-92-5

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B2401356
CAS No.: 1780496-92-5
M. Wt: 270.373
InChI Key: RKJDQWFUPKCKTL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. This structure is characterized by a bicyclic system with a tert-butyl carbamate (Boc) protecting group at the nitrogen atom, along with aminomethyl and hydroxymethyl substituents at the 2-position of the spiro ring. The compound’s stereochemical complexity and dual functional groups (amine and hydroxyl) make it valuable in medicinal chemistry, particularly in the synthesis of peptide mimetics and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJDQWFUPKCKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: Aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.

    Protection and Deprotection Steps: Tert-butyl groups are often used as protecting groups during synthesis to prevent unwanted reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: Both the aminomethyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. For example, its spirocyclic structure might impart desirable mechanical or thermal properties to polymers or other materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₃H₂₄N₂O₃ (based on structural analogs)
  • Molecular Weight : ~256.34 g/mol (estimated)
  • CAS Number: 1160246-84-3 (related compound: tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate)
  • Functional Groups: Boc-protected amine, hydroxymethyl, aminomethyl.

Comparison with Similar Compounds

The spiro[2.5]octane scaffold is a versatile framework in drug discovery. Below is a detailed comparison of tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate with structurally related compounds.

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
Target Compound 2-(aminomethyl), 2-(hydroxymethyl) C₁₃H₂₄N₂O₃ ~256.34 N/A Peptide coupling, enzyme inhibitor intermediates
tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate 1-(aminomethyl) C₁₂H₂₂N₂O₂ 226.31 1163729-53-0 Intermediate in kinase inhibitors; purity: 95%
(S)-tert-Butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 5-(hydroxymethyl) C₁₃H₂₃NO₃ 241.33 1262396-34-8 Chiral building block for asymmetric synthesis
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate 4-oxo C₁₂H₁₉NO₃ 225.28 1101840-74-7 Precursor for functionalized spirocycles; used in oxidation studies
tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate (base structure) No substituents C₁₂H₂₁NO₂ 211.30 955028-67-8 Scaffold for derivatization; commercial availability
tert-Butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate 2-(trifluoromethyl), 1-oxa C₁₂H₁₈F₃NO₃ 281.27 2137642-59-0 Fluorinated analog for metabolic stability studies

Biological Activity

Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, with the CAS number 1780496-92-5, is a compound belonging to the class of azaspiro compounds. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and therapeutic applications.

  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 270.37 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of its class, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS).

Neuropharmacological Effects

Research indicates that azaspiro compounds can exhibit significant neuropharmacological properties. Specifically, this compound has shown promise in:

  • Cognitive Enhancement : Potential improvement in memory and learning processes.
  • Anxiolytic Effects : Reduction in anxiety levels in animal models.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence neuronal cell viability and proliferation. For instance:

  • Cell Line Testing : The compound was tested on various neuronal cell lines, showing enhanced survival rates compared to control groups.

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Dosage and Efficacy : Administered at varying doses, the compound exhibited dose-dependent effects on behavior indicative of anxiolytic and cognitive-enhancing properties.

Case Studies

  • Case Study on Cognitive Enhancement :
    • A study conducted on aged rats indicated that administration of this compound improved performance in maze tests, suggesting enhanced spatial learning capabilities.
  • Anxiety Reduction Study :
    • In a controlled experiment, the compound was administered to rodents subjected to stress-inducing conditions. Results showed a significant decrease in stress-related behaviors compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Cognitive EnhancementImproved memory and learning in animal models
Anxiolytic EffectsReduced anxiety levels in stressed rodents
Neuronal ViabilityIncreased survival rates in neuronal cell lines

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